3-Amino-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula and a CAS number of 20691-71-8. This compound is a derivative of aniline, characterized by the presence of amino, nitro, and dimethyl groups on the benzene ring. It is known for its applications in various fields, including organic synthesis, material science, and biological research. The compound exhibits unique properties due to its specific functional groups, making it valuable in scientific applications.
The primary sources of information on 3-Amino-N,N-dimethyl-4-nitroaniline include chemical databases and research articles that detail its synthesis, properties, and applications. Notable databases include BenchChem and VWR, which provide comprehensive data on the compound's characteristics and uses .
3-Amino-N,N-dimethyl-4-nitroaniline is classified as an aromatic amine and a nitro compound. It belongs to a broader category of chemical compounds known as substituted anilines, which are significant in various chemical reactions and applications.
The synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline typically involves a two-step process:
The molecular structure of 3-Amino-N,N-dimethyl-4-nitroaniline features a benzene ring substituted with an amino group at the 3-position, a nitro group at the 4-position, and two methyl groups attached to the nitrogen atom of the amino group.
3-Amino-N,N-dimethyl-4-nitroaniline can participate in several types of chemical reactions:
The mechanism of action for 3-Amino-N,N-dimethyl-4-nitroaniline involves its interaction with biological targets through its functional groups. The amino group can form hydrogen bonds, while the nitro group can participate in electron transfer reactions. These interactions are crucial for influencing biochemical pathways such as enzyme inhibition and receptor binding.
3-Amino-N,N-dimethyl-4-nitroaniline is soluble in organic solvents but may have limited solubility in water due to its hydrophobic character. Its reactivity is primarily dictated by the presence of both amino and nitro groups, allowing it to participate in diverse chemical reactions.
3-Amino-N,N-dimethyl-4-nitroaniline has several notable applications:
The synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline (CAS 2069-71-8) universally employs a two-step nitration-reduction sequence. The initial step involves electrophilic aromatic nitration of N,N-dimethylaniline under acidic conditions, typically using concentrated sulfuric and nitric acids at 0–5°C. This regioselective reaction exploits the strong ortho/para-directing effect of the dimethylamino group, yielding N,N-dimethyl-4-nitroaniline as the dominant isomer [2] [7]. The second stage reduces the intermediate’s nitro group to an amino functionality. Industrial-scale protocols favor catalytic hydrogenation (e.g., 5% Pd/C in ethanol at 50–80°C and 3–5 bar H₂), achieving >95% conversion [2]. Alternative chemical reduction employs iron powder in aqueous HCl (Béchamp reduction), though this generates significant iron oxide sludge, complicating purification [9].
Critical optimization parameters include:
Table 1: Comparative Analysis of Synthetic Pathways
Synthetic Route | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Nitration → Catalytic H₂ | H₂SO₄/HNO₃; Pd/C, EtOH, 50°C, 3 bar | 92–95 | High purity; minimal waste |
Nitration → Fe/HCl | H₂SO₄/HNO₃; Fe powder, aq. HCl, reflux | 75–80 | Low catalyst cost; simple equipment |
Direct amination* | 4-Chloro-3-nitroaniline + dimethylamine | 60–70 | Avoids nitration hazards |
*Less common due to lower regioselectivity [2] [9].
Catalytic hydrogenation is the gold standard for industrial synthesis due to superior atom economy and reduced waste. Pd/C-catalyzed reactions in polar protic solvents (e.g., ethanol) achieve near-quantitative conversion within 2–4 hours at 50–80°C . By contrast, stoichiometric reductions with iron powder require 8–12 hours under reflux, generating 2.5 kg of iron sludge per kg product, necessitating costly disposal [9]. Transfer hydrogenation using ammonium formate or hydrazine offers intermediate efficiency, but scalability is limited by reagent cost .
Recent advances focus on non-precious metal catalysts (e.g., Co-N-doped graphene), which reduce costs while maintaining 90–93% yield under mild conditions (30°C, 24 h) . Key efficiency metrics:
Table 2: Reduction Efficiency Comparison
Method | Catalyst/Reagent | Time (h) | TOF (h⁻¹) | E-factor |
---|---|---|---|---|
Catalytic Hydrogenation | 5% Pd/C | 2–4 | 120 | 0.8 |
Chemical Reduction | Fe/HCl | 8–12 | 15 | 5.2 |
Transfer Hydrogenation | NaBH₄/CoCl₂ | 1.5 | 85 | 1.5 |
Continuous-flow technology revolutionizes the synthesis of thermally sensitive intermediates like 3-Amino-N,N-dimethyl-4-nitroaniline. Microreactors enable precise control of exothermic nitration (ΔT = –120 kJ/mol), reducing decomposition byproducts by 30% compared to batch processes [6] [8]. In the reduction step, packed-bed reactors with immobilized Pd catalysts facilitate:
A demonstrated pilot-scale system achieved 94% yield at 5 kg/day throughput using:
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